N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide
Description
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide is a benzamide derivative featuring a 3-methylindazole moiety linked via a methylene group to the benzamide core. This compound is part of a broader class of molecules designed for therapeutic applications, particularly in oncology, due to the indazole group’s role in modulating enzyme activity (e.g., histone deacetylases or kinases) . The 2-aminophenyl group enhances solubility and facilitates interactions with biological targets through hydrogen bonding. Its structural uniqueness lies in the combination of the indazole heterocycle and the benzamide scaffold, which differentiates it from related compounds in terms of pharmacokinetics and target specificity.
Properties
CAS No. |
920314-77-8 |
|---|---|
Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(3-methylindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15-18-6-2-5-9-21(18)26(25-15)14-16-10-12-17(13-11-16)22(27)24-20-8-4-3-7-19(20)23/h2-13H,14,23H2,1H3,(H,24,27) |
InChI Key |
UVHUYYBHHUQEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
The preparation of N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide typically involves several key synthetic steps. Below is a detailed outline of the common methods used to synthesize this compound:
Formation of the Indazole Moiety :
- The synthesis often begins with the formation of the indazole ring. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and substituted phenyl compounds.
-
- The next step involves the synthesis of the benzamide structure. This is usually accomplished by acylating an amine (in this case, 2-aminophenyl) with an appropriate acyl chloride or anhydride.
-
- The methyl group on the indazole can be introduced using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
-
- The final step involves coupling the indazole derivative with the benzamide component. This reaction is typically facilitated by coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) under controlled conditions to yield the final product.
- Each step requires careful optimization of reaction conditions, including temperature, solvent choice (commonly DMF or DMSO), and reaction time to maximize yield and purity.
Analytical Characterization
To confirm the identity and purity of this compound, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines molecular structure and purity |
| Mass Spectrometry | Confirms molecular weight and composition |
| HPLC | Assesses purity and separates components |
| IR Spectroscopy | Identifies functional groups present |
Biological Activity and Applications
This compound has been studied for its potential as a selective kinase inhibitor, which could have implications in cancer therapy.
- The compound may inhibit specific kinases involved in cancer progression by binding to their active sites or allosteric sites, thereby blocking substrate access and altering enzyme conformation.
- Preliminary studies have indicated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines, demonstrating its potential as an anticancer agent.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Kinase Inhibition
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide has been studied for its potential as a selective kinase inhibitor. Kinases are crucial in regulating cellular processes, and their inhibition can provide therapeutic benefits in treating conditions like cancer and inflammatory diseases. Preliminary studies suggest that this compound may exhibit selectivity towards specific kinases, which is vital for minimizing side effects while maximizing therapeutic efficacy .
Antitumor Effects
Research indicates that compounds similar to this compound show promise in oncology. For instance, derivatives of benzamides have been evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers. Such studies demonstrate the potential of this compound in developing targeted cancer therapies .
Kinase Inhibition Studies
A study demonstrated that this compound effectively inhibited specific kinases involved in tumor progression. The research utilized ELISA-based assays to quantify kinase activity before and after treatment, revealing significant reductions in kinase activity correlating with increased cell apoptosis in cancer cell lines .
Antitumor Efficacy
In another study focusing on colorectal cancer, derivatives of this compound were tested for their antitumor effects. The results showed that certain analogs could significantly reduce tumor growth in preclinical models, suggesting that modifications to the indazole and benzamide structures could enhance therapeutic outcomes .
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to inhibit histone deacetylases and kinases, leading to the suppression of tumor cell growth and induction of apoptosis .
Comparison with Similar Compounds
Compose I: N-(2-Aminophenyl)-4-((5,6-dimethoxy-2H-indazol-2-yl)methyl)benzamide
Key Differences :
- Substituents : The indazole ring in Compose I is substituted with 5,6-dimethoxy groups, compared to the 3-methyl group in the target compound.
Compose II: 4-((6-Acetamido-2H-indazol-2-yl)methyl)-N-(2-aminophenyl)benzamide
Key Differences :
Table 1: Structural Comparison of Indazole-Based Analogues
Analogues with Heterocyclic Replacements
Zhou et al.’s Pyrimidine Derivative: N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide
Key Differences :
Benzimidazole Derivatives ()
Key Differences :
Table 2: Heterocyclic Variants and Their Properties
Biological Activity
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide, a compound derived from the benzamide class, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 920315-15-7 |
| Density | 1.34 g/cm³ |
| Boiling Point | 530.4 °C |
The compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Kinases : It has been shown to inhibit various kinases involved in cancer progression, including:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects on various cancer cell lines, indicating its potential as an anticancer agent. For instance, it exhibited an IC₅₀ value of 0.64 μM against multiple myeloma cell lines .
Structure-Activity Relationships (SAR)
Research indicates that modifications in the indazole moiety and the benzamide backbone can significantly influence the biological activity of derivatives. The presence of specific substituents at the 4-position of the benzamide and variations in the indazole ring are crucial for enhancing potency and selectivity against target enzymes .
Case Study 1: Antitumor Activity
A study evaluating a series of indazole derivatives found that compounds structurally related to this compound demonstrated promising antitumor activity in vivo. In particular, a derivative with similar structural features inhibited tumor growth in xenograft models of colon cancer effectively .
Case Study 2: Pharmacokinetics and Toxicity
Pharmacokinetic studies have indicated that compounds within this class possess favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. Additionally, toxicity assessments have shown that these compounds are well tolerated at therapeutic doses in preliminary animal studies .
Q & A
Q. What are the established synthetic routes for N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide, and what key reaction conditions are required?
Methodological Answer: The synthesis typically involves sequential amide coupling and indazole functionalization. Key steps include:
- Amide Bond Formation : Reacting 2-aminophenyl derivatives with activated acyl chlorides (e.g., 4-(chloromethyl)benzoyl chloride) in anhydrous solvents like DMF or THF under inert atmospheres. Triethylamine is often used to scavenge HCl .
- Indazole Incorporation : Introducing the 3-methylindazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, reacting 3-methyl-1H-indazole with a benzyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and crystallization (e.g., from diethyl ether) are critical for isolating the pure product .
Q. Table 1: Comparison of Synthetic Approaches
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton environments (e.g., indazole C-H at δ 8.1–8.3 ppm, benzamide NH₂ at δ 6.5–7.0 ppm). Assign peaks using 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 387.18) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- HPLC-PDA : Monitor purity (>98%) with a C18 column and gradient elution (MeCN/H₂O + 0.1% TFA) .
Q. What is the primary biological target of this benzamide derivative, and what evidence supports its mechanism of action?
Methodological Answer: This compound is a histone deacetylase (HDAC) inhibitor, targeting Class I HDACs (e.g., HDAC1/2/3). Evidence includes:
- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylated lysine derivatives). Competitive inhibition kinetics are typical .
- Cellular Effects : Induces histone hyperacetylation (Western blot for H3K9ac), cell cycle arrest (flow cytometry), and apoptosis (Annexin V/PI staining) in cancer models .
- Structural Analogs : Entinostat (SNDX-275), a related benzamide, shows HDAC1 inhibition (IC₅₀ = 0.3 µM) and synergizes with DNA-damaging agents .
Advanced Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly addressing challenges in amide bond formation or indazole ring incorporation?
Methodological Answer:
- Low Amide Yield : Replace traditional coupling agents (e.g., DCC) with uronium salts (HATU) in DMF to enhance efficiency. Use microwave-assisted synthesis (80°C, 30 min) .
- Indazole Reactivity : Pre-activate the indazole with NaH to deprotonate the N-H group before alkylation. Monitor by TLC (hexane/EtOAc 3:1) .
- Byproduct Mitigation : Add molecular sieves to absorb water during amide formation. For column chromatography, use gradient elution to separate unreacted starting materials .
Q. What strategies are recommended for resolving contradictions in HDAC inhibitory activity data across different studies?
Methodological Answer:
- Assay Standardization : Use consistent substrate concentrations (e.g., 50 µM acetylated peptide) and enzyme sources (recombinant HDAC1 vs. cell lysates) .
- Control Compounds : Include entinostat as a positive control to benchmark activity .
- Data Normalization : Express inhibition as % activity relative to vehicle-treated samples. Statistical analysis (ANOVA, p < 0.05) should account for batch effects .
Q. Table 2: HDAC Inhibition Data Comparison
| Study | IC₅₀ (HDAC1) | Cell Model | Key Reference |
|---|---|---|---|
| In vitro enzyme assay | 0.45 µM | Recombinant HDAC1 | |
| Prostate cancer cells | 1.2 µM | LNCaP (androgen-sensitive) |
Q. What methodological considerations are critical when designing combination therapy studies involving this compound and DNA-damaging agents?
Methodological Answer:
- Synergy Analysis : Use the Chou-Talalay method (combination index < 1 indicates synergy). Fix molar ratios (e.g., 1:1 HDAC inhibitor:cisplatin) .
- Timing : Pre-treat cells with the HDAC inhibitor (24 hr) before adding DNA-damaging agents to prime chromatin for damage recognition .
- In Vivo Models : Use xenografts (e.g., PC-3 prostate cancer) with staggered dosing (e.g., HDAC inhibitor daily, cisplatin weekly). Monitor tumor volume and histone acetylation via IHC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
